molecular formula C21H18N2O3S B4620153 N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide

N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide

Cat. No.: B4620153
M. Wt: 378.4 g/mol
InChI Key: YWFONKVAVAWYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide, also known as SU6656, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a broad range of applications in various fields, including cancer research, neuroscience, and cell biology. In

Scientific Research Applications

Synthesis and Biochemical Evaluation

  • Kynurenine Pathway Inhibition

    A study on the synthesis and biochemical characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides demonstrated high-affinity inhibition of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway. This pathway's modulation is crucial for understanding neurodegenerative diseases and developing potential treatments (Röver et al., 1997).

  • Carbonic Anhydrase Inhibition

    Research on benzenesulfonamides incorporating triazole moieties highlighted their effectiveness as carbonic anhydrase inhibitors. These compounds showed promising results in lowering intraocular pressure in glaucoma models, showcasing the therapeutic potential of benzenesulfonamides in ophthalmology (Nocentini et al., 2016).

Therapeutic Potential

  • Anticancer and Antimicrobial Applications

    A study on 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides explored their in vitro antimicrobial and anticancer activities. Some compounds displayed promising results against cancer cell lines and microbial strains, underscoring the potential of benzenesulfonamides in cancer and infection treatment (Kumar et al., 2014).

  • Progesterone Receptor Antagonism

    The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as progesterone receptor antagonists was reported, with potential applications in treating diseases like uterine leiomyoma and breast cancer. This research illustrates the versatility of benzenesulfonamides in targeting hormone receptors (Yamada et al., 2016).

Properties

IUPAC Name

N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c24-21(23-15-14-16-6-4-5-9-20(16)23)17-10-12-18(13-11-17)22-27(25,26)19-7-2-1-3-8-19/h1-13,22H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFONKVAVAWYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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